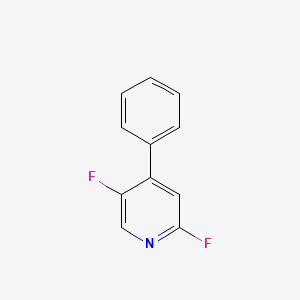

2,5-Difluoro-4-phenylpyridine

Description

Properties

Molecular Formula |

C11H7F2N |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

2,5-difluoro-4-phenylpyridine |

InChI |

InChI=1S/C11H7F2N/c12-10-7-14-11(13)6-9(10)8-4-2-1-3-5-8/h1-7H |

InChI Key |

MTHXRZIAHGPFHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation and Fluorination of Pyridine Precursors

A practical synthetic route starts from 2,5-dichloropyridine, which undergoes halogen exchange to form 2,5-difluoropyridine, a key intermediate for further functionalization.

Step 1: Halogen Exchange

2,5-Dichloropyridine is converted to 2,5-dibromopyridine via a halogenation process under controlled conditions.

Step 2: Fluorination

The dibromopyridine intermediate is then subjected to fluorination using anhydrous potassium fluoride as the fluorinating agent in the presence of suitable solvents and catalysts. This results in the formation of 2,5-difluoropyridine with high efficiency and safety, suitable for industrial-scale production.

This method is noted for its simplicity, operational safety, and high yield, making it highly practical for the preparation of fluorinated pyridine derivatives.

Phenyl Substitution via Palladium-Catalyzed Cross-Coupling

The introduction of the phenyl group at the 4-position of the pyridine ring is commonly achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

-

1-bromo-4-nitrobenzene or similar aryl halides are reacted with boron-containing reagents (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium dichloride.

-

The reaction is typically performed in 1,4-dioxane at elevated temperatures (~110 °C) under nitrogen atmosphere for several hours.

-

This step yields aryl-substituted pyridine derivatives, which can be further purified by recrystallization.

This approach has been validated in the synthesis of related fluorinated pyridine compounds and shows good functional group tolerance and selectivity.

Detailed Synthetic Route for 2,5-Difluoro-4-phenylpyridine

Based on the integration of halogen exchange and cross-coupling methodologies, a representative synthetic sequence is as follows:

| Step | Reaction Type | Reagents and Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Halogenation | 2,5-Dichloropyridine → 2,5-Dibromopyridine via halogenation process | 2,5-Dibromopyridine | Controlled halogenation to replace Cl with Br |

| 2 | Fluorination | 2,5-Dibromopyridine + Anhydrous potassium fluoride, suitable solvent and catalyst | 2,5-Difluoropyridine | Fluorine substitution replacing bromine atoms |

| 3 | Suzuki-Miyaura Cross-Coupling | 2,5-Difluoropyridine derivative + phenylboronic acid or equivalent, Pd catalyst, base, solvent, heat | 2,5-Difluoro-4-phenylpyridine | Phenyl group introduced at position 4 |

This sequence leverages the robustness of halogen exchange and palladium-catalyzed coupling to efficiently produce the target compound.

Summary of Key Reaction Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Halogenation Temperature | Ambient to moderate heating (varies by protocol) | Careful control prevents over-halogenation |

| Fluorination Agent | Anhydrous potassium fluoride | Requires dry conditions for optimal yield |

| Solvent for Fluorination | Polar aprotic solvents (e.g., DMF, DMSO) | Facilitates nucleophilic substitution |

| Cross-Coupling Catalyst | Pd(PPh3)2Cl2 or similar palladium complexes | High activity and selectivity |

| Cross-Coupling Temperature | 80–110 °C | Ensures complete coupling |

| Reaction Atmosphere | Nitrogen or inert gas | Prevents oxidation and side reactions |

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-phenylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

2,5-Difluoro-4-phenylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-phenylpyridine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and influence its interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2,5-Difluoro-4-phenylpyridine can be contextualized by comparing it with related fluorinated pyridine derivatives. Below is an analysis of two compounds from recent patent literature, highlighting key differences in substituents, electronic effects, and applications.

Compound A: (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester

- Substituents : Features a 2,3-difluoro-4-iodophenyl group and a fused pyrrolo-pyridazine core.

- Applications : Likely serves as a synthetic intermediate in pharmaceuticals, given its complex heterocyclic framework. The iodine substituent may facilitate radiolabeling or further functionalization .

Compound B: 4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline

- Substituents : Contains two trifluoromethyl groups on the pyridine and aniline moieties.

- Electronic Effects : The trifluoromethyl groups are stronger electron-withdrawing groups than fluorine, significantly reducing electron density on the pyridine ring.

- Applications: Potential use in agrochemicals or materials science due to enhanced stability and hydrophobicity. The aniline group allows for further derivatization in drug discovery .

Comparative Data Table

| Property | 2,5-Difluoro-4-phenylpyridine | Compound A (2,3-Difluoro-4-iodophenyl derivative) | Compound B (Trifluoromethyl-pyridinyl aniline) |

|---|---|---|---|

| Molecular Formula | C₁₁H₇F₂N | C₂₀H₂₀F₂IN₂O₃¹ | C₁₃H₈F₆N₂ |

| Molecular Weight (g/mol) | 191.2 | 507.3¹ | 306.2 |

| Key Substituents | 2,5-F₂, 4-Ph | 2,3-F₂, 4-I, fused pyrrolo-pyridazine | 4-CF₃, 2-(6-CF₃-pyridin-4-yl) |

| Electronic Effects | Moderate electron withdrawal | Strong electron withdrawal (F, I) + steric bulk | Extreme electron withdrawal (CF₃) |

| Applications | Medicinal chemistry, catalysis | Radiolabeling, complex intermediates | Agrochemicals, hydrophobic materials |

¹Partial structure analyzed; full molecular weight inferred from patent data .

Key Research Findings

Reactivity Differences: The iodine in Compound A enables Suzuki-Miyaura couplings or SNAr reactions, whereas 2,5-Difluoro-4-phenylpyridine’s fluorine atoms favor electrophilic substitutions. Compound B’s trifluoromethyl groups resist metabolic degradation, making it superior in pesticidal applications compared to mono-fluorinated analogs .

Biological Activity :

- 2,5-Difluoro-4-phenylpyridine’s balanced lipophilicity (LogP ~2.1) enhances membrane permeability in drug candidates, while Compound B’s higher LogP (~3.8) limits aqueous solubility.

Thermal Stability :

- Compound B’s trifluoromethyl groups improve thermal stability (decomposition >250°C), whereas 2,5-Difluoro-4-phenylpyridine decomposes at ~180°C due to weaker electron withdrawal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.